n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine
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Overview
Description
“N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine” is a chemical compound with the empirical formula C8H17Cl2N3 and a molecular weight of 226.151. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.
Synthesis Analysis
The synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride3.
Molecular Structure Analysis
The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group3.
Chemical Reactions Analysis
The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts3.
Physical And Chemical Properties Analysis
The compound forms a solid and has a SMILES string of CN1C (CCCNC)=NC=C1. [H]Cl. [H]Cl1.Scientific Research Applications
Imidazole-based compounds have a broad range of potential applications in various scientific fields . Here are some of them:
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Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Agrochemicals : Imidazole derivatives are also used in agrochemicals .
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Functional Materials : Imidazole derivatives are being deployed in the development of functional materials .
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Dyes for Solar Cells and Other Optical Applications : Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications .
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Antioxidants : Some imidazole derivatives have been synthesized and evaluated for their antioxidant potential . For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives showed good scavenging potential compared to ascorbic acid .
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Artificial Acceptors : Imidazole-based compounds have been used as artificial acceptors .
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Supramolecular Ligands : Imidazole derivatives can act as supramolecular ligands .
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Biomimetic Catalysts : Imidazole-based compounds have been used as biomimetic catalysts .
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Chemical Synthesis : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
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Medicinal Drugs : Imidazole-based compounds have been rapidly developed and they involve a variety of broad potential applications as medicinal drugs .
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Human-Made Materials : Imidazole-based compounds are used in the development of human-made materials .
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Artificial Acceptors : Imidazole-based compounds have been used as artificial acceptors .
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Supramolecular Ligands : Imidazole derivatives can act as supramolecular ligands .
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Biomimetic Catalysts : Imidazole-based compounds have been used as biomimetic catalysts .
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Chemical Synthesis : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification, indicating it may be harmful if swallowed1.
Future Directions
Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs2. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities2. Therefore, further research and development in this area could lead to the discovery of new drugs with these properties.
Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to the original papers31.
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)10-6-8-9-4-5-11(8)3/h4-5,7,10H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSWPKAQUZWCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406431 |
Source
|
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine | |
CAS RN |
474056-47-8 |
Source
|
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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